2-oxo-3-(quinoxalin-2-yl)propanoic acid
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Overview
Description
2-oxo-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 g/mol . It is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-(quinoxalin-2-yl)propanoic acid typically involves the condensation of aryl-1,2-diamine with benzyl in the presence of a phosphate-based catalyst such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) in ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-(quinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
2-oxo-3-(quinoxalin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which have applications in materials science and catalysis.
Biology: The compound exhibits biological activity and is studied for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-oxo-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxo-3-(quinoxalin-2-yl)propanoic acid include other quinoxaline derivatives such as:
- 3-oxo-3,4-dihydro-quinoxalin-2-yl-propionic acid
- Quinoxaline-2-carboxylic acid
- 2,3-dioxo-quinoxaline
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique chemical and biological properties
Properties
CAS No. |
855873-84-6 |
---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.2 |
Purity |
0 |
Origin of Product |
United States |
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